molecular formula C12H13ClO B017843 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one CAS No. 39105-39-0

3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one

Cat. No. B017843
CAS RN: 39105-39-0
M. Wt: 208.68 g/mol
InChI Key: VTEOHCVWRXWJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, commonly referred to as 3-chloro-indene-5-ol, is an organic compound that is used in a variety of scientific applications. It is a colorless liquid with a pungent odor, and has a molecular weight of 178.57 g/mol. 3-Chloro-indene-5-ol is a versatile compound that can be used in numerous laboratory experiments, and has a wide range of biochemical and physiological effects. In

Scientific Research Applications

Antiviral Research

Indole derivatives, which share a structural similarity with 3-chloro-1-indan-5-yl-propan-1-one, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against influenza A and other viruses . This suggests potential applications of 3-chloro-1-indan-5-yl-propan-1-one in developing new antiviral agents.

Anti-inflammatory Applications

The indole scaffold is known for its anti-inflammatory effects. By modulating key pathways in the inflammatory process, derivatives of indole have been utilized in the treatment of chronic inflammation . The compound could be explored for similar applications.

Anticancer Therapeutics

Indole derivatives possess anticancer activities, making them valuable in the synthesis of new cancer treatment drugs . Research into 3-chloro-1-indan-5-yl-propan-1-one could uncover novel mechanisms of action against cancer cells.

Antimicrobial Agents

Studies have reported the antimicrobial efficacy of indole-based compounds . 3-chloro-1-indan-5-yl-propan-1-one could be investigated for its potential use as an antimicrobial agent, possibly offering new solutions to antibiotic resistance.

Antidiabetic Drug Development

The biological activity of indole derivatives extends to antidiabetic effects . Investigating 3-chloro-1-indan-5-yl-propan-1-one for its potential to regulate blood sugar levels could lead to the development of new antidiabetic medications.

Antimalarial Activity

Indole compounds have shown promise in antimalarial research, with some derivatives exhibiting significant activity against malaria parasites . This opens up possibilities for 3-chloro-1-indan-5-yl-propan-1-one to be used in creating antimalarial drugs.

Neuroprotective Properties

The indole nucleus is present in many neuroactive compounds. Research into 3-chloro-1-indan-5-yl-propan-1-one could reveal neuroprotective properties, potentially contributing to treatments for neurodegenerative diseases .

Proteomics Research

3-chloro-1-indan-5-yl-propan-1-one is available for purchase as a product for proteomics research . This indicates its use in studying protein expression, modification, and interaction, which is crucial for understanding cellular processes and disease mechanisms.

properties

IUPAC Name

3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c13-7-6-12(14)11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEOHCVWRXWJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391072
Record name 3-CHLORO-1-INDAN-5-YL-PROPAN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one

CAS RN

39105-39-0
Record name 3-CHLORO-1-INDAN-5-YL-PROPAN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-CHLOROPROPIONYL)INDAN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of indane (300 grams) and 3-chloropropionoyl chloride (323 grams) in methylene chloride (2 L) at 0° C. was added aluminum chloride (376 grams) over a period of 3 hours. Once the addition was complete, the cooling bath was removed and the mixture was warmed to room temperature and stirred until hydrogen chloride evolution ceased. The reaction was quenched by pouring onto a mixture of 3.5 kg of ice and 700 mL of concentrated hydrochloric acid. The layers were separated, and the aqueous phase was extracted with methylene chloride. The combined methylene chloride layers were washed with water, saturated sodium bicarbonate solution and brine. The organic phase was dried with anhydrous sodium sulfate and concentrated in vacuo. The residue was recrystallized from hexane to afford 282 grams of a yellow solid, m.p. 63.5-65.1° C.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
323 g
Type
reactant
Reaction Step One
Quantity
376 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.